Myrcenol

Description

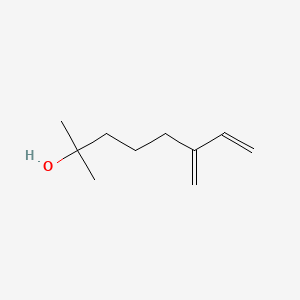

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-methylideneoct-7-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h5,11H,1-2,6-8H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNCVNHORHNONW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCC(=C)C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027192 | |

| Record name | 2-Methyl-6-methylene-7-octen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

99.00 to 100.00 °C. @ 10.00 mm Hg | |

| Record name | Myrcenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

543-39-5 | |

| Record name | Myrcenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=543-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxy-7-methyl-3-methylene-1-octene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Octen-2-ol, 2-methyl-6-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-6-methylene-7-octen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-6-methyleneoct-7-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRCENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4XS5MYJ20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Myrcenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Myrcenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrcenol, a naturally occurring acyclic monoterpenoid alcohol, is a constituent of various essential oils, notably that of lavender. Its pleasant floral and citrus-like aroma has led to its use in the fragrance industry. Beyond its olfactory characteristics, this compound and its derivatives are of increasing interest to the scientific community for their potential biological activities, including antimicrobial and anti-inflammatory properties. This technical guide provides an in-depth overview of the chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of a conceptual workflow for its characterization.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and application in various research and development contexts.

| Property | Value | Source(s) |

| IUPAC Name | 2-Methyl-6-methylideneoct-7-en-2-ol | [1] |

| Synonyms | This compound, 2-Methyl-6-methylene-7-octen-2-ol | [1][2] |

| CAS Number | 543-39-5 | [2] |

| Molecular Formula | C₁₀H₁₈O | [1] |

| Molecular Weight | 154.25 g/mol | [1] |

| Appearance | Colorless to pale yellow clear liquid | [3] |

| Boiling Point | 99-100 °C at 10 mmHg; 217.64 °C at 760 mmHg | [1] |

| Melting Point | Not available | [4] |

| Density | 0.8389 g/mL at 25 °C | [3] |

| Solubility | Soluble in alcohol and organic solvents; limited solubility in water (260.9 mg/L at 25 °C, estimated) | [2][3][5] |

| Flash Point | 89 °C | [3] |

| Refractive Index | 1.48000 to 1.48700 at 20 °C | [5] |

| Vapor Pressure | 0.018 mmHg at 25 °C (estimated) | [5] |

Experimental Protocols

The following sections detail the methodologies for determining the key chemical properties of this compound. These protocols are based on standard laboratory techniques and can be adapted for specific equipment and sample requirements.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination method is suitable.

Materials:

-

This compound sample

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube or similar heating apparatus

-

Mineral oil

-

Small rubber band or wire

Procedure:

-

A small amount of this compound (a few microliters) is introduced into a small test tube or a Durham tube.

-

A capillary tube, sealed at one end, is placed into the liquid with the open end downwards.

-

The tube is attached to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing mineral oil, ensuring the rubber band is above the oil level.

-

The Thiele tube is heated gently and evenly. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is discontinued when a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[6][7]

Determination of Density

Density is the mass of a substance per unit volume.

Materials:

-

This compound sample

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

Procedure:

-

The empty pycnometer is cleaned, dried, and weighed accurately.

-

The pycnometer is filled with the this compound sample, ensuring no air bubbles are trapped. The cap is inserted, and any excess liquid is wiped off.

-

The filled pycnometer is weighed.

-

The weight of the this compound sample is determined by subtracting the weight of the empty pycnometer.

-

The density is calculated by dividing the mass of the sample by the known volume of the pycnometer. The measurement should be performed at a constant temperature, typically 25 °C.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Materials:

-

This compound sample

-

Solvents (e.g., water, ethanol, hexane)

-

Test tubes

-

Vortex mixer

-

Water bath (optional)

Procedure:

-

A small, measured amount of this compound is added to a test tube.

-

A measured volume of the solvent is added to the test tube.

-

The mixture is agitated using a vortex mixer for a set period.

-

If the this compound does not dissolve at room temperature, the test tube can be gently warmed in a water bath to observe for any change in solubility.

-

The solubility is observed and recorded as soluble, partially soluble, or insoluble at the tested concentration. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved this compound is determined using analytical techniques like GC-MS.[8][9]

Spectroscopic Analysis

GC-MS is a powerful analytical technique for separating and identifying volatile organic compounds.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column suitable for terpene analysis (e.g., DB-5ms).

Procedure:

-

Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., hexane) is prepared.

-

Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC inlet.

-

GC Separation: The oven temperature is programmed to ramp from an initial temperature (e.g., 60 °C) to a final temperature (e.g., 240 °C) at a specific rate to separate the components of the sample. Helium is typically used as the carrier gas.

-

MS Detection: As components elute from the GC column, they are ionized (e.g., by electron ionization) and fragmented in the mass spectrometer. The mass-to-charge ratio of the fragments is detected.

-

Data Analysis: The resulting mass spectrum is compared with a spectral library (e.g., NIST) to confirm the identity of this compound. The retention time from the chromatogram is also a key identifier.[10]

NMR spectroscopy provides detailed information about the structure of a molecule.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

-

NMR tubes.

-

Deuterated solvent (e.g., CDCl₃).

Procedure:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent in an NMR tube.

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. Other experiments like COSY and HSQC can be performed to aid in structure elucidation.

-

Data Analysis: The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the molecular structure of this compound.

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Instrumentation:

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

-

Background Spectrum: A background spectrum of the empty ATR crystal is collected.

-

Sample Analysis: A drop of this compound is placed on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The absorption bands in the spectrum are analyzed to identify characteristic functional groups such as the hydroxyl (-OH) group, C=C double bonds, and C-H bonds, confirming the structure of this compound.[4]

Synthesis and Reactivity

This compound can be synthesized from myrcene through various methods, including hydroamination followed by hydrolysis and palladium-catalyzed removal of the amine. As a 1,3-diene, this compound can undergo Diels-Alder reactions with various dienophiles to produce cyclohexene derivatives, which are also utilized in the fragrance industry.

Potential Biological Activity and Signaling Pathways

While the specific signaling pathways of this compound are not yet fully elucidated, research on related monoterpenes suggests potential mechanisms of action for its observed anti-inflammatory and antimicrobial activities.

Putative Anti-Inflammatory Mechanism

Monoterpenes have been shown to inhibit key inflammatory mediators. A possible mechanism for this compound's anti-inflammatory effects could involve the downregulation of pro-inflammatory signaling pathways.

Caption: Conceptual anti-inflammatory pathway of this compound.

Putative Antimicrobial Mechanism

The lipophilic nature of monoterpenes allows them to interact with and disrupt bacterial cell membranes, leading to cell death.

Caption: Conceptual antimicrobial mechanism of this compound.

Experimental Workflow for Characterization

A typical workflow for the chemical characterization of a natural product like this compound, from extraction to structural elucidation, is outlined below.

Caption: General experimental workflow for this compound characterization.

Conclusion

This technical guide provides a comprehensive overview of the chemical properties of this compound, offering valuable data and methodologies for researchers, scientists, and drug development professionals. The detailed experimental protocols and conceptual visualizations aim to facilitate a deeper understanding of this versatile monoterpenoid and to support its further investigation for potential therapeutic and industrial applications. As research continues, a more detailed picture of this compound's biological activities and mechanisms of action will undoubtedly emerge, further solidifying its importance in the field of natural product chemistry.

References

- 1. EP0112727A2 - Process for producing this compound - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Myrcene—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EP0012224A1 - Process for the synthesis of fragrant mixtures - Google Patents [patents.google.com]

- 6. Anti-inflammatory effect of the monoterpene myrtenol is dependent on the direct modulation of neutrophil migration and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Chemical assay-guided natural product isolation via solid-supported chemodosimetric fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Isolation of Myrcenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myrcenol, a naturally occurring acyclic monoterpenoid alcohol, is a valuable compound with applications in the fragrance, flavor, and pharmaceutical industries. Its characteristic fresh, floral, and citrus-like aroma makes it a sought-after ingredient in perfumery. Beyond its organoleptic properties, this compound has garnered interest for its potential biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its presence in various essential oils. Furthermore, it presents comprehensive experimental protocols for the isolation and purification of this compound from these natural matrices, including steam distillation, fractional distillation, and preparative high-performance liquid chromatography (HPLC). This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and the development of new fragrances and flavorings.

Natural Sources of this compound

This compound is found in the essential oils of a variety of plants. The concentration of this compound can vary significantly depending on the plant species, cultivar, geographical location, and harvesting time. The following table summarizes the reported presence of this compound and its closely related precursor, myrcene, in several key natural sources.

| Plant Species | Common Name | Plant Part | This compound/Myrcene Content (%) | Reference(s) |

| Humulus lupulus | Hops | Cones | Myrcene: 27.8 - 48.15% | [1] |

| Cannabis sativa | Cannabis | Flowers | Myrcene: up to 65.8% of essential oil | [2] |

| Lavandula angustifolia | Lavender | Flowers | This compound is a fragrant component | [3][4] |

| Lippia alba | Bushy Matgrass | Leaves | Myrcene: 10.9 - 11.0% | [5] |

| Myrcia species | - | - | Myrcene is a major component | [2] |

| Thymus vulgaris | Thyme | - | Myrcene is present | [6] |

| Mangifera indica | Mango | Fruit | Myrcene is present | [6] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process beginning with the extraction of the essential oil, followed by purification techniques to isolate the target compound.

Experimental Workflow for this compound Isolation

The general workflow for isolating this compound from a plant matrix is depicted in the following diagram.

Caption: General experimental workflow for the isolation of this compound.

Detailed Experimental Protocols

This protocol is adapted from the hydrodistillation of Lippia alba leaves.

Objective: To extract the crude essential oil from the leaves of Lippia alba.

Materials and Equipment:

-

Fresh or dried leaves of Lippia alba (100 g)

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Condenser

-

Collecting flask

-

Distilled water

-

Anhydrous sodium sulfate

Procedure:

-

Place 100 g of Lippia alba leaves into a 2 L round-bottom flask.

-

Add a sufficient volume of distilled water to the flask to cover the plant material.

-

Set up the Clevenger-type apparatus with the flask, condenser, and collecting flask.

-

Turn on the cooling water to the condenser.

-

Begin heating the flask using the heating mantle.

-

Continue the hydrodistillation for approximately 1 hour, or until no more essential oil is collected.[7]

-

Collect the essential oil from the collection arm of the Clevenger apparatus.

-

Dry the collected essential oil over anhydrous sodium sulfate.

-

Store the crude essential oil in a sealed, dark glass vial at 4°C until further processing.

This protocol is a general procedure for the separation of monoterpene alcohols like this compound from a crude essential oil.

Objective: To enrich the this compound content by separating it from more volatile and less volatile components of the essential oil.

Materials and Equipment:

-

Crude essential oil containing this compound

-

Vacuum fractional distillation apparatus (including a distillation flask, fractionating column, condenser, receiving flasks, and vacuum pump)

-

Heating mantle with a magnetic stirrer

-

Vacuum gauge

-

Boiling chips

Procedure:

-

Assemble the vacuum fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

-

Place the crude essential oil and boiling chips into the distillation flask.

-

Begin to slowly evacuate the system using the vacuum pump to a pressure of approximately 5-10 mmHg.

-

Turn on the heating mantle and begin to heat the distillation flask.

-

Slowly increase the temperature until the essential oil begins to boil and the vapor rises into the fractionating column.

-

Adjust the heat input and reflux ratio to achieve a slow and steady distillation. A typical reflux ratio for such separations can be in the range of 10:1 to 30:1.[3]

-

Collect the different fractions in the receiving flasks based on the boiling point at the reduced pressure. The fraction corresponding to the boiling point of this compound under the applied vacuum should be collected separately.

-

Analyze each fraction by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the this compound content.

-

Combine the fractions with the highest this compound concentration.

This protocol outlines a general approach for the final purification of this compound from an enriched fraction.

Objective: To obtain high-purity this compound.

Materials and Equipment:

-

This compound-enriched fraction from fractional distillation

-

Preparative HPLC system with a suitable detector (e.g., UV or RI)

-

Preparative reversed-phase C18 column

-

HPLC-grade solvents (e.g., methanol, acetonitrile, water)

-

Rotary evaporator

Procedure:

-

Develop an analytical HPLC method to determine the optimal mobile phase for the separation of this compound from other components in the enriched fraction. A common mobile phase for terpenoid separation is a gradient of methanol or acetonitrile in water.

-

Scale up the analytical method to the preparative HPLC system. Adjust the flow rate and injection volume according to the column dimensions.

-

Dissolve the this compound-enriched fraction in a minimal amount of the mobile phase.

-

Inject the sample onto the preparative HPLC column.

-

Collect the fractions corresponding to the this compound peak as determined by the detector.

-

Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure.

-

Confirm the purity of the isolated this compound using analytical GC-MS.

Potential Biological Mechanisms of this compound

The specific signaling pathways of this compound are not yet fully elucidated and represent an active area of research. However, preliminary studies on this compound and its structural analogs suggest potential mechanisms of action.

Caption: Potential biological mechanisms of this compound.

A structural analog of this compound, (-)-myrtenol, has been shown to exhibit anxiolytic-like effects in animal models, with evidence suggesting its mechanism of action is mediated through GABAergic transmission, similar to benzodiazepines. Furthermore, a 2025 preclinical study indicated that this compound may possess anti-hyperlipidemic properties. In a high-fat diet-induced hyperlipidemia rat model, this compound administration was associated with a reduction in LDL, triglycerides, and total cholesterol, and an increase in HDL. This effect is suggested to be linked to the inhibition of the HMG-CoA reductase enzyme, a key enzyme in the cholesterol biosynthesis pathway.

Conclusion

This compound is a naturally occurring monoterpenoid with significant potential in various industries. This guide has provided a comprehensive overview of its natural sources and detailed methodologies for its isolation and purification. The presented experimental protocols for steam distillation, fractional distillation, and preparative HPLC offer a practical framework for researchers to obtain high-purity this compound for further investigation. While the complete biological signaling pathways of this compound are still under investigation, early research points towards interesting pharmacological activities, including potential anxiolytic and anti-hyperlipidemic effects. Further studies are warranted to fully elucidate the mechanisms of action and therapeutic potential of this versatile natural compound.

References

- 1. This compound, 543-39-5 [thegoodscentscompany.com]

- 2. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Chemical characterization of Lippia alba essential oil: an alternative to control green molds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (CAS 543-39-5) - High Purity Terpene Alcohol [benchchem.com]

The Biosynthesis of Myrcenol in Plants: A Technical Guide for Researchers

Abstract

Myrcenol, an acyclic monoterpenoid alcohol, is a valuable natural product found in the essential oils of various plants, contributing to their characteristic aromas and possessing potential applications in the fragrance, flavor, and pharmaceutical industries. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches aimed at enhancing its production. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in plants, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. It includes comprehensive experimental protocols for the characterization of the involved enzymes and quantitative data where available. Visual diagrams of the pathway and experimental workflows are provided to facilitate comprehension. This document is intended for researchers, scientists, and drug development professionals working in the fields of plant biochemistry, natural products, and metabolic engineering.

Introduction to this compound and its Precursors

This compound, chemically known as 2-methyl-6-methylene-7-octen-2-ol, is a fragrant terpenoid alcohol.[1] Like all monoterpenes, its biosynthesis originates from the central isoprenoid pathway. Plants utilize two distinct pathways to produce the universal five-carbon precursors of all terpenoids: the mevalonate (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.[2] For monoterpenes like this compound, the MEP pathway is the primary source of these precursors.[2]

The C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized via the MEP pathway.[3] These are then condensed in a head-to-tail fashion by the enzyme geranyl pyrophosphate synthase (GPPS) to form the C10 compound, geranyl pyrophosphate (GPP).[3][4] GPP is the direct and crucial precursor for the biosynthesis of a vast array of monoterpenes, including the immediate precursor to this compound, β-myrcene.[4][5]

The this compound Biosynthesis Pathway

The biosynthesis of this compound from GPP is a two-step enzymatic process involving a terpene synthase and a cytochrome P450 monooxygenase.

Step 1: Conversion of Geranyl Pyrophosphate to β-Myrcene

The first committed step in this compound biosynthesis is the conversion of GPP to the olefinic monoterpene, β-myrcene. This reaction is catalyzed by a specific class of terpene synthases (TPSs) known as myrcene synthases.

-

Enzyme: Myrcene Synthase (a member of the TPS-b subfamily in angiosperms)

-

Substrate: Geranyl Pyrophosphate (GPP)

-

Product: β-Myrcene

-

Mechanism: The reaction proceeds through the ionization of the diphosphate group from GPP, generating a geranyl cation. This carbocation intermediate is then deprotonated to form the acyclic product, β-myrcene.[6] Some terpene synthases are known to be multi-product enzymes, producing a range of monoterpenes from GPP.[7] However, dedicated myrcene synthases that produce myrcene as the sole or major product have been identified in various plant species, including Cannabis sativa.[6]

Step 2: Hydroxylation of β-Myrcene to this compound

The final step in the biosynthesis of this compound is the hydroxylation of β-myrcene. While this specific enzymatic step has been extensively studied in insects for the production of the aggregation pheromone ipsdienol from myrcene, direct characterization in plants is less documented.[1][8] However, based on the well-established role of cytochrome P450 monooxygenases (CYPs) in the oxidative modification of terpenes in plants, it is highly probable that a CYP enzyme is responsible for this conversion.[8][9]

-

Enzyme: Myrcene Hydroxylase (putative Cytochrome P450 Monooxygenase)

-

Substrate: β-Myrcene

-

Product: this compound

-

Mechanism: Cytochrome P450 enzymes catalyze the insertion of an oxygen atom from molecular oxygen into a C-H bond of the substrate.[9] In this case, a myrcene hydroxylase would catalyze the regio- and stereospecific hydroxylation of the myrcene backbone to yield this compound. This reaction requires a partnership with a cytochrome P450 reductase (CPR), which transfers electrons from NADPH to the P450 enzyme.[8]

Diagram of the this compound Biosynthesis Pathway

References

- 1. Biosynthesis and the Transcriptional Regulation of Terpenoids in Tea Plants (Camellia sinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Identification of human hepatic cytochrome P450 enzymes involved in the metabolism of 8-prenylnaringenin and isoxanthohumol from hops (Humulus lupulus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Metabolism and CYP-Modulating Activity of Lavender Oil and Its Major Constituents - PMC [pmc.ncbi.nlm.nih.gov]

Myrcenol: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical Properties, Synthesis, and Potential Biological Activity of 2-Methyl-6-methyleneoct-7-en-2-ol

Abstract

Myrcenol, a naturally occurring acyclic monoterpene alcohol, is a constituent of essential oils from various plants, including lavender and hops. It is recognized for its characteristic fresh, floral, and citrus-like aroma, which has led to its widespread use in the fragrance industry. Beyond its olfactory properties, recent scientific investigations have begun to explore its potential pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, detailed synthesis protocols, and an exploration of its potential biological activities, with a focus on its hypothesized role in modulating cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

This compound, systematically named 2-Methyl-6-methyleneoct-7-en-2-ol, is a tertiary alcohol with the molecular formula C₁₀H₁₈O.[1][2] Its chemical structure features a conjugated diene system and a hydroxyl group, which contribute to its reactivity and potential biological functions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 543-39-5 | [1][2] |

| Molecular Formula | C₁₀H₁₈O | [1][2] |

| Molecular Weight | 154.25 g/mol | [3] |

| Appearance | Colorless to pale yellow viscous liquid | --- |

| Odor | Fresh, floral, citrus-like | |

| Boiling Point | 213-217 °C | --- |

| Density | 0.851 g/cm³ | [3] |

| Vapor Pressure | 0.094104 mm Hg @ 23°C | |

| log P | 2.4 | |

| Water Solubility | 260.9 mg/L @ 25°C (calculated) | --- |

Experimental Protocols

Synthesis of this compound from Myrcene via Deamination

This protocol describes a common industrial method for the synthesis of this compound from its precursor, β-myrcene, involving the formation of a geranyl amine intermediate followed by deamination.[1][4][5]

Methodology:

-

Formation of N,N-Diethylgeranylamine:

-

In a reaction vessel equipped with a stirrer, reflux condenser, and nitrogen inlet, combine β-myrcene and diethylamine in a suitable solvent such as hexane.

-

Add a catalyst, such as metallic lithium or butyllithium, under a nitrogen atmosphere.

-

Heat the reaction mixture to approximately 50-60°C and maintain for several hours until the conversion of myrcene is maximized, as monitored by gas chromatography (GC).

-

Upon completion, cool the reaction mixture and quench with water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N,N-diethylgeranylamine.

-

-

Hydration of the Amine Intermediate:

-

The crude N,N-diethylgeranylamine is then hydrated using a dilute acid, such as sulfuric acid, at a controlled temperature (e.g., below 10°C) to yield N,N-diethyl-(6,7-dihydro-7-hydroxygeranyl)amine.[6]

-

-

Deamination to this compound:

-

The hydroxylated amine is subjected to deamination. This can be achieved through pyrolysis of the corresponding quaternary ammonium salt (Hofmann elimination) or, more efficiently, by using a palladium-phosphine catalyst.[1][4]

-

For the catalytic method, the hydroxylated amine is heated under reduced pressure in the presence of a palladium catalyst, such as [Pd(diphos)(η³-allyl)]⁺BF₄⁻.[4]

-

This compound is distilled from the reaction mixture as it is formed.

-

-

Purification:

-

The distilled product, which may contain isomers such as ocimenol, is purified by fractional distillation to yield high-purity this compound.

-

Diels-Alder Reaction of this compound with Acrolein

This compound can undergo a Diels-Alder reaction with dienophiles like acrolein to form cyclohexene derivatives, which are also valuable in the fragrance industry.[6][7][8]

Methodology:

-

Reaction Setup:

-

In a pressure-rated reaction vessel, charge this compound, acrolein (in slight excess), and a polymerization inhibitor such as hydroquinone.

-

Degas the vessel with an inert gas (e.g., nitrogen or argon).

-

-

Reaction Conditions:

-

Seal the vessel and heat the mixture to a temperature of approximately 150°C.[6] The reaction can also be catalyzed by Lewis acids, such as zinc-containing ionic liquids, which may allow for lower reaction temperatures and improved regioselectivity.[8]

-

Maintain the reaction at this temperature for several hours, monitoring the progress by GC or TLC.

-

-

Work-up and Purification:

-

After cooling the reaction mixture, the excess acrolein and any solvent can be removed under reduced pressure.

-

The resulting product, a mixture of regioisomers of (4-hydroxy-4-methylpentyl)-3-cyclohexene-1-carboxaldehyde, can be purified by vacuum distillation or column chromatography.

-

In Vivo Evaluation of Anti-Hyperlipidemic Activity

This protocol is based on a study investigating the effects of this compound on high-fat diet-induced hyperlipidemia in a rat model.

Methodology:

-

Animal Model:

-

Male albino Wistar rats are rendered hyperlipidemic by feeding them a high-fat diet (HFD) for a period of several weeks. The HFD typically consists of a high percentage of fat, cholesterol, and cholic acid.

-

-

Experimental Groups:

-

Animals are divided into several groups:

-

Normal Control (standard diet)

-

Hyperlipidemic Control (HFD)

-

This compound-treated (HFD + this compound at 100 mg/kg body weight, administered orally)

-

Positive Control (HFD + a standard anti-hyperlipidemic drug, e.g., atorvastatin)

-

-

-

Treatment and Monitoring:

-

The treatment is administered daily for a specified period (e.g., 4 weeks).

-

Body weight and food intake are monitored regularly.

-

-

Biochemical Analysis:

-

At the end of the treatment period, blood samples are collected for the analysis of the lipid profile, including total cholesterol (TC), triglycerides (TG), low-density lipoprotein (LDL), and high-density lipoprotein (HDL).

-

Liver tissue is harvested to determine the activity of key enzymes involved in lipid metabolism, such as HMG-CoA reductase and hepatic lipase, using appropriate assay kits.

-

-

Histopathological Examination:

-

Organs such as the liver and aorta can be subjected to histopathological examination to assess lipid accumulation and tissue damage.

-

Potential Signaling Pathway Modulation

While direct evidence for the specific signaling pathways modulated by this compound is still emerging, its structural precursor, β-myrcene, has been shown to exert anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[9] Given this relationship, it is hypothesized that this compound may exhibit similar activities.

Hypothetical Inhibition of NF-κB and MAPK Pathways by this compound

The NF-κB and MAPK pathways are crucial regulators of inflammation. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), a cascade of phosphorylation events leads to the activation of transcription factors like NF-κB, which in turn upregulate the expression of pro-inflammatory cytokines. It is proposed that this compound may interfere with this cascade, potentially by inhibiting the phosphorylation of key kinases such as IκB kinase (IKK) in the NF-κB pathway, and ERK, JNK, and p38 in the MAPK pathways. This would lead to a downstream reduction in the production of inflammatory mediators.

Caption: Hypothetical mechanism of this compound's anti-inflammatory action.

Inhibition of HMG-CoA Reductase

The aforementioned in vivo study also suggests that this compound may inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This presents a potential mechanism for its observed anti-hyperlipidemic effects.

Experimental Workflow for HMG-CoA Reductase Inhibition Assay:

Caption: Workflow for HMG-CoA reductase inhibition assay.

Conclusion

This compound is a versatile monoterpenoid with established applications in the fragrance industry and emerging potential in the pharmaceutical sector. This guide has provided a detailed overview of its chemical and physical properties, along with comprehensive experimental protocols for its synthesis and for the evaluation of its potential anti-hyperlipidemic activity. While direct evidence is still needed, the structural relationship of this compound to β-myrcene suggests a plausible mechanism of action involving the modulation of key inflammatory signaling pathways. Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

- 1. EP0012224A1 - Process for the synthesis of fragrant mixtures - Google Patents [patents.google.com]

- 2. 7-Octen-2-ol, 2-methyl-6-methylene- [webbook.nist.gov]

- 3. 2-Methyl-6-methylene-7-octen-2-ol | 543-39-5 | FM138909 [biosynth.com]

- 4. EP0112727A2 - Process for producing this compound - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US4266087A - Process for preparing a this compound, cis-ocimenol mixture substantially free of trans-ocimenol - Google Patents [patents.google.com]

- 7. Diels–Alder reactions of myrcene using intensified continuous-flow reactors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Myrcenol: Physical Properties, Spectral Data, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrcenol, a naturally occurring acyclic monoterpenoid, is a tertiary alcohol recognized for its fresh, floral, and citrus-like aroma.[1] It is a significant constituent of essential oils from various plants, including lavender and hops.[1][2] Beyond its primary application in the fragrance and flavor industries, this compound serves as a valuable chiral starting material and intermediate in the synthesis of other fragrance compounds.[1] This technical guide provides an in-depth overview of the physical and spectral properties of this compound, detailed experimental protocols for its synthesis and isolation, and a visualization of its synthetic pathway.

Physical and Chemical Properties

The physical and chemical properties of this compound are critical for its application in various scientific and industrial fields. These properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-Methyl-6-methylideneoct-7-en-2-ol | [2][3] |

| Synonyms | 2-Methyl-6-methylene-7-octen-2-ol, this compound super | [3] |

| CAS Number | 543-39-5 | [1] |

| Molecular Formula | C₁₀H₁₈O | [2][3] |

| Molecular Weight | 154.25 g/mol | [1][3] |

| Appearance | Colorless to pale yellow viscous liquid | [1] |

| Boiling Point | 99-100 °C @ 10 mmHg213-217 °C @ 760 mmHg | [1][3] |

| Density | 0.85 g/cm³ | [2] |

| Specific Gravity | 0.97300 to 0.98200 @ 25.00 °C | |

| Refractive Index | 1.48000 to 1.48700 @ 20.00 °C | |

| Flash Point | 88.89 °C (192.00 °F) | |

| Water Solubility | 260.9 mg/L at 25 °C (calculated) | [1] |

| LogP | 3.0 (estimated) |

Spectral Data

Detailed spectral data is essential for the identification and characterization of this compound. The following tables summarize the key spectral information available.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of this compound.

| Technique | Key Fragments (m/z) and Relative Intensities | Instrument |

| GC-MS (EI-B) | 59 (99.99), 43 (44.09), 81 (37.59), 93 (34.47), 68 (33.33) | HITACHI M-80B |

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Data Availability | Source |

| ¹³C NMR | Spectra available in databases such as SpectraBase. | [3][4] |

| ¹H NMR | Data for related compounds such as E-Myrcenol is available. | [5] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

| Technique | Key Features | Instrument |

| FTIR | The spectrum would show characteristic peaks for O-H stretching (from the alcohol group) and C=C stretching (from the alkene groups). | Bruker IFS 85 |

Experimental Protocols

The following sections detail methodologies for the synthesis and isolation of this compound.

Synthesis of this compound via Deamination of Hydroxygeranyl Dialkylamine

A common method for the synthesis of this compound involves the deamination of 7-hydroxygeranyl dialkylamine using a palladium-phosphine-cation complex catalyst.

Materials:

-

7-hydroxygeranyl dialkylamine

-

Palladium-phosphine-cation complex catalyst (e.g., [Pd(η-allyl)(dppe)]⁺BF₄⁻)

-

Methylene chloride (solvent)

-

Nitrogen gas

Procedure:

-

A reaction flask equipped with a distillation column is charged with 7-hydroxygeranyl dialkylamine.

-

The atmosphere in the flask is replaced with nitrogen.

-

A solution of the palladium-phosphine-cation complex catalyst in methylene chloride is added to the flask.

-

The reaction mixture is heated to approximately 130-150°C under a reduced pressure of 1-50 mmHg.

-

As the reaction proceeds, a mixture of this compound and its isomer, ocimenol, will distill off.

-

The distillate is collected, and this compound can be separated and purified from ocimenol by fractional distillation.

Isolation of this compound from Essential Oils by Steam Distillation

This compound is a natural component of various essential oils and can be isolated using steam distillation.

Materials:

-

Plant material containing this compound (e.g., lavender flowers, hops)

-

Water

-

Steam distillation apparatus (distillation flask, condenser, receiving flask)

-

Separatory funnel

-

Organic solvent (e.g., hexane or diethyl ether)

-

Anhydrous sodium sulfate

Procedure:

-

The plant material is placed in the distillation flask with water.

-

Steam is passed through the plant material, causing the volatile essential oils, including this compound, to vaporize.

-

The vapor mixture of water and essential oils is passed through a condenser, where it cools and liquefies.

-

The resulting liquid, a mixture of water and the essential oil, is collected in the receiving flask.

-

The collected distillate is transferred to a separatory funnel.

-

An organic solvent is added to the separatory funnel to extract the essential oil from the water layer. The mixture is shaken gently and allowed to separate into two layers.

-

The organic layer containing the dissolved essential oil is collected.

-

The organic extract is dried over anhydrous sodium sulfate to remove any residual water.

-

The solvent is then carefully evaporated under reduced pressure to yield the crude essential oil.

-

This compound can be further purified from the essential oil mixture using techniques such as fractional distillation or chromatography.

Visualizations

The following diagrams illustrate the synthetic pathway of this compound and a general workflow for its analysis.

Caption: A simplified synthetic pathway for this compound starting from Myrcene.

Caption: General workflow for the isolation and analysis of this compound from a natural source.

Biological Activity and Applications

This compound is primarily utilized as a fragrance ingredient in a wide array of products, including soaps, detergents, and perfumes, where it imparts a fresh, floral-citrus scent.[1] While specific signaling pathways for this compound are not extensively documented, its precursor, myrcene, has been studied for various biological activities, including analgesic, sedative, and anti-inflammatory properties. Further research into the biological effects of this compound itself could reveal novel therapeutic applications. As a versatile chemical intermediate, this compound is also employed in the synthesis of other valuable fragrance compounds.[1]

Conclusion

This technical guide has provided a detailed overview of the physical and spectral characteristics of this compound, along with established protocols for its synthesis and isolation. The presented data and methodologies are intended to support researchers, scientists, and professionals in the fields of chemistry, pharmacology, and drug development in their work with this versatile monoterpenoid. The structured presentation of this information aims to facilitate easy reference and application in a laboratory setting. Further investigation into the biological activities and potential signaling pathway interactions of this compound is warranted to explore its full therapeutic potential.

References

- 1. This compound (CAS 543-39-5) - High Purity Terpene Alcohol [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C10H18O | CID 10975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C10H18O | CID 10975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alkemix.eu [alkemix.eu]

A Technical Guide to Myrcenol: Commercial Availability, Synthesis, and Inferred Biological Activity for Drug Discovery Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Myrcenol, a naturally occurring acyclic monoterpenoid, is gaining attention within the scientific community for its potential applications in fragrance, flavor, and importantly, as a scaffold for drug discovery. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its inferred biological activities based on studies of its precursor, β-myrcene, and structural analogs.

Commercial Availability and Suppliers

This compound (CAS No. 543-39-5) is commercially available from a range of suppliers, primarily catering to the fragrance, flavor, and chemical research industries. Purity levels for research-grade this compound are typically offered at ≥95%. The following tables summarize the key suppliers and their product specifications.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name | Purity | Available Quantities |

| Benchchem | This compound | ≥95% | Inquire for details |

| Alfa Chemistry | This compound | 95%+ | 10 g |

| JHECHEM CO LTD | This compound | Not specified | Inquire for details |

| BOC Sciences | This compound | For experimental / research use only | Inquire for details |

| The Good Scents Company | This compound Super | Not specified | Inquire for details |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-Methyl-6-methylideneoct-7-en-2-ol | [1] |

| CAS Number | 543-39-5 | [1] |

| Molecular Formula | C10H18O | [1] |

| Molecular Weight | 154.25 g/mol | [1] |

| Boiling Point | 99-100 °C at 10 mmHg | [1] |

| Density | ~0.85 g/cm³ | [1] |

| Appearance | Colorless to pale yellow viscous liquid | [2] |

| Odor | Fresh, floral, citrus-like | [2] |

Experimental Protocols

Synthesis and Purification of this compound

This compound can be synthesized from its precursor, myrcene. Several patented methods detail its production. One common industrial synthesis involves the hydroamination of myrcene followed by hydrolysis and palladium-catalyzed removal of the amine group.

A representative laboratory-scale synthesis and purification protocol derived from patent literature is as follows:

1. Hydroamination of Myrcene:

-

Myrcene is reacted with a secondary amine (e.g., diethylamine) in the presence of a lithium catalyst to form N,N-diethylgeranylamine.

2. Hydroxylation:

-

The resulting amine is then hydroxylated.

3. Deamination-Dehydration:

-

The hydroxylated amine undergoes a deamination-dehydration reaction in the presence of a palladium-phosphine catalyst to yield this compound.

4. Purification by Fractional Distillation:

-

The crude this compound is purified by fractional distillation under reduced pressure to separate it from byproducts.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment:

A common method for determining the purity of this compound involves GC-MS.

-

Column: A non-polar column (e.g., DB-5ms) is typically used.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 60 °C, ramp to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

Inferred Biological Activities and Signaling Pathways

Direct research on the biological activities of this compound is limited. However, studies on its precursor, β-myrcene, and a structural analog, (-)-myrtenol, provide strong indications of its potential pharmacological effects.

Potential Anti-Hyperlipidemic Activity via HMG-CoA Reductase Inhibition

A preclinical study on a structural analog of this compound has suggested potential anti-hyperlipidemic properties.[2] The proposed mechanism involves the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway.[2]

Below is a diagram illustrating the proposed signaling pathway.

Experimental Protocol: HMG-CoA Reductase Activity Assay

This in vitro assay measures the inhibition of HMG-CoA reductase activity.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing potassium phosphate, EDTA, DTT, and NADPH.

-

Enzyme and Substrate Addition: Add purified HMG-CoA reductase enzyme and the substrate, HMG-CoA, to the reaction mixture.

-

Initiation of Reaction: Initiate the reaction by adding the test compound (this compound or its analog).

-

Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Data Analysis: Calculate the percentage of inhibition relative to a control without the test compound.

Inferred Anticancer Activity

Studies on β-myrcene have demonstrated its potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[3][4][5][6] The proposed mechanisms include the induction of oxidative stress and modulation of apoptotic pathways.[3]

Inferred Anti-inflammatory and Antioxidant Activities

β-myrcene has also been reported to possess anti-inflammatory and antioxidant properties.[7] The anti-inflammatory effects are suggested to be mediated through the inhibition of pro-inflammatory cytokines and signaling pathways such as NF-κB and MAPK.[7]

Experimental Protocol: In Vitro Anti-inflammatory Assay

-

Cell Culture: Culture appropriate cells (e.g., RAW 264.7 macrophages or human chondrocytes).

-

Stimulation: Induce an inflammatory response by treating the cells with an inflammatory agent like lipopolysaccharide (LPS).

-

Treatment: Treat the stimulated cells with varying concentrations of the test compound (β-myrcene).

-

Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using ELISA.

-

Western Blot Analysis: Analyze the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

Conclusion

This compound presents an interesting molecule for researchers in drug discovery and development. While direct evidence of its biological activities is still emerging, the known properties of its precursor, β-myrcene, and a structural analog suggest promising avenues for investigation, particularly in the areas of metabolic disorders, oncology, and inflammatory diseases. The commercial availability of research-grade this compound, coupled with established synthesis and analytical protocols, provides a solid foundation for further exploration of its therapeutic potential. This guide serves as a starting point for scientists looking to unlock the full pharmacological profile of this intriguing monoterpenoid.

References

- 1. This compound | C10H18O | CID 10975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CAS 543-39-5) - High Purity Terpene Alcohol [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Antitumor Activity of Monoterpenes Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Myrcene: A Natural Compound Showing Anticancer Activity in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Myrcene: A Natural Compound Showing Anticancer Activity in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Myrcene—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]

Potential Industrial Applications of Myrcenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myrcenol, a naturally occurring acyclic monoterpenoid, presents a versatile platform for a range of industrial applications. With its characteristic fresh, floral, and citrus-like aroma, it is a valuable ingredient in the fragrance and flavor industries. Beyond its sensory properties, this compound's chemical structure, featuring a tertiary alcohol and a conjugated diene system, makes it a valuable precursor for the synthesis of other fragrance compounds and a functional monomer in polymer chemistry. Furthermore, emerging research suggests potential for this compound in pharmaceutical and agricultural applications due to its anti-inflammatory and antimicrobial properties. This technical guide provides a comprehensive overview of the industrial potential of this compound, detailing its chemical properties, synthesis, applications, and relevant experimental protocols.

Chemical and Physical Properties

This compound, with the IUPAC name 2-Methyl-6-methylideneoct-7-en-2-ol, is a tertiary alcohol. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O | [1] |

| Molar Mass | 154.25 g/mol | [1] |

| Appearance | Colorless to pale yellow viscous liquid | [2] |

| Odor | Fresh, floral, citrus-like, with notes of lime, grapefruit, and bergamot | [2][3] |

| Boiling Point | 217.64 °C (423.75 °F; 490.79 K) | [4] |

| Density | 0.85 g/cm³ | [4] |

| Solubility | Soluble in alcohol and oils; insoluble in water | [2] |

| Vapor Pressure | 0.018 mmHg @ 25 °C (estimated) | [3] |

| logP (o/w) | 2.613 (estimated) | [3] |

Industrial Synthesis of this compound

This compound is primarily produced synthetically from myrcene, a readily available monoterpene obtained from the pyrolysis of β-pinene, which is a major component of turpentine oil.[5] Several industrial processes have been developed and patented for the synthesis of this compound.

Synthesis from Myrcene via Hydroamination

A common industrial route involves the hydroamination of myrcene, followed by hydrolysis and palladium-catalyzed removal of the amine group.[4][5]

Experimental Protocol: Synthesis of this compound from Myrcene via Hydroamination (Generalized)

Materials:

-

Myrcene

-

Secondary amine (e.g., diethylamine)

-

Organolithium catalyst (e.g., n-butyllithium)

-

Sulfuric acid (for hydration)

-

Palladium-phosphine complex catalyst (for deamination)[6]

-

Solvents (e.g., hexane, toluene)

-

Sodium hydroxide

-

Saturated sodium chloride solution

Procedure:

-

Amination: In a reaction vessel under an inert atmosphere, a secondary amine is reacted with an organolithium catalyst in a suitable solvent to form a lithium amide. Myrcene is then added to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain the desired temperature (e.g., 60 °C).[7] The progress of the reaction can be monitored by gas chromatography (GC).

-

Hydration: The resulting geranyl amine is then hydrated using aqueous sulfuric acid at a low temperature (e.g., below 10 °C).[3]

-

Work-up and Isolation of Hydroxygeranyl Dialkylamine: The reaction is quenched with a base (e.g., sodium hydroxide) and the product is extracted with an organic solvent. The organic layer is washed and the solvent is removed to yield the hydroxygeranyl dialkylamine.

-

Deamination: The hydroxygeranyl dialkylamine is deaminated using a palladium-phosphine-cation complex catalyst under reduced pressure and elevated temperature (e.g., 100-150 °C).[6]

-

Purification: The resulting mixture of this compound and ocimenol is distilled, and the this compound is further purified by fractional distillation.[6]

Synthesis from Myrcene via Sulfone Intermediate

Another patented process involves the protection of the conjugated diene of myrcene by forming a cyclic sulfone with sulfur dioxide. This allows for the selective hydration of the isolated double bond. The sulfone is then removed by heating to yield this compound.[7][8]

Experimental Workflow: this compound Synthesis via Sulfone Intermediate

Caption: Synthesis of this compound from Myrcene via a cyclic sulfone intermediate.

Industrial Applications

Fragrance and Flavor Industry

The primary industrial application of this compound is in the formulation of fragrances for a wide variety of consumer products, including perfumes, soaps, detergents, and cosmetics.[9] Its fresh, floral, and citrusy scent provides a "lift" and brightness to fragrance compositions.[3]

| Fragrance Application | Recommended Usage Level in Concentrate |

| Fine Fragrances | up to 20% |

| Soaps | up to 20% |

This compound is also a key precursor for the synthesis of other important fragrance and flavor chemicals.

-

Dihydrothis compound and Tetrahydrothis compound: Hydrogenation of this compound yields dihydrothis compound and tetrahydrothis compound, which are also widely used in fragrances.[6]

-

Lyral: this compound undergoes a Diels-Alder reaction with acrolein to produce Lyral (4-(4-hydroxy-4-methylpentyl)-3-cyclohexene-1-carboxaldehyde), a fragrance ingredient with a lily-of-the-valley scent.[7]

Experimental Protocol: Diels-Alder Reaction of this compound with Acrolein (Generalized)

Materials:

-

This compound

-

Acrolein

-

Hydroquinone (inhibitor)

-

Solvent (optional, e.g., toluene)

Procedure:

-

This compound is heated to a temperature between 50-130 °C in a reaction vessel.[7]

-

Acrolein is added dropwise to the heated this compound, maintaining the reaction temperature. A polymerization inhibitor such as hydroquinone may be added.[7]

-

The reaction mixture is stirred at the elevated temperature for a period of time (e.g., 1-2 hours) after the addition of acrolein is complete.[7]

-

The progress of the reaction can be monitored by GC.

-

The resulting crude Lyral can be purified by washing with deionized water followed by vacuum distillation.[7]

Logical Relationship: this compound as a Fragrance Precursor

Caption: this compound as a chemical intermediate for other fragrance compounds.

Polymer Chemistry

This compound is gaining interest as a bio-based monomer for the synthesis of specialty polymers. Its hydroxyl group provides a site for further functionalization, and the diene structure allows for polymerization.

-

Anionic Polymerization: Silyl-protected this compound can undergo anionic polymerization to produce well-defined homopolymers and copolymers. The silyl protecting group can be removed post-polymerization to yield polymers with pendant hydroxyl groups. These functional polymers can be used as building blocks for more complex architectures, such as graft copolymers, which have potential applications as bio-based thermoplastic elastomers.[10]

Experimental Workflow: Anionic Polymerization of Silyl-Protected this compound

Caption: General workflow for the synthesis of Polythis compound via anionic polymerization.

Potential Pharmaceutical and Agricultural Applications

While research is still in the early stages, this compound and its precursor, myrcene, have demonstrated biological activities that suggest potential applications in the pharmaceutical and agricultural sectors.

-

Anti-inflammatory Activity: Myrcene has been shown to possess anti-inflammatory properties by inhibiting the MAP Kinase and NF-κB signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[6][11] It is plausible that this compound exhibits similar activity due to its structural similarity to myrcene. This suggests potential for the development of this compound-based anti-inflammatory drugs.

Signaling Pathway: Postulated Anti-inflammatory Mechanism of this compound

Caption: Postulated anti-inflammatory action of this compound via inhibition of MAPK and NF-κB pathways.

-

Antimicrobial Activity: Various terpenes, including components of essential oils that may contain this compound, have demonstrated antimicrobial activity against a range of bacteria and fungi.[12] While specific data for pure this compound is limited, the available information on related compounds suggests potential for its use as an antimicrobial agent in various applications, from preservatives to agricultural fungicides.

| Microorganism | Compound | MIC (mg/mL) | Reference |

| Staphylococcus aureus | Myrcene | >1000 µg/mL | [12] |

| Escherichia coli | Myrcene | >1000 µg/mL | [12] |

| Candida albicans | Myrcene | >1000 µg/mL | [12] |

| Fusarium graminearum | Myrcene | 25 µg/µL | [13] |

| Fusarium culmorum | Myrcene | 25 µg/µL | [13] |

Note: The provided MIC values are for myrcene, the precursor to this compound. Further research is needed to determine the specific antimicrobial efficacy of this compound.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound in complex mixtures such as essential oils and fragrance formulations.

Experimental Protocol: GC-MS Analysis of this compound (Generalized)

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for terpene analysis (e.g., HP-5MS)

Procedure:

-

Sample Preparation: The sample containing this compound is diluted in a suitable solvent (e.g., hexane or ethanol).[14] An internal standard may be added for quantitative analysis.

-

GC Separation: A small volume of the prepared sample is injected into the GC. The oven temperature is programmed to ramp from an initial low temperature to a final high temperature to separate the components based on their boiling points and interactions with the column's stationary phase.[14]

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, creating a mass spectrum for each component.

-

Identification and Quantification: this compound is identified by comparing its retention time and mass spectrum to that of a known standard or by matching its mass spectrum to a library database (e.g., NIST). Quantification is achieved by comparing the peak area of this compound to that of a calibration curve or an internal standard.

Safety and Toxicology

This compound is generally considered to have low acute toxicity.

| Toxicity Data | Value | Species | Reference |

| Oral LD₅₀ | 5300 mg/kg | Rat | [15] |

| Dermal LD₅₀ | >5000 mg/kg | Rabbit | [15] |

| Skin Irritation | Mild irritant | Rabbit | [16] |

While this compound itself has low sensitization potential, like many fragrance ingredients, it can undergo oxidation upon exposure to air, forming hydroperoxides that may be skin sensitizers.[17] Therefore, proper storage and handling are important to minimize oxidation.

Conclusion

This compound is a versatile and valuable bio-based chemical with established applications in the fragrance industry and significant potential in polymer chemistry and beyond. Its synthesis from the renewable feedstock myrcene makes it an attractive alternative to petroleum-derived chemicals. Further research into its biological activities, particularly its anti-inflammatory and antimicrobial properties, is warranted to unlock its full industrial potential in the pharmaceutical and agricultural sectors. The detailed protocols and data presented in this guide provide a solid foundation for researchers and developers to explore and expand the applications of this promising monoterpenoid.

References

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 2. researchgate.net [researchgate.net]

- 3. US4266087A - Process for preparing a this compound, cis-ocimenol mixture substantially free of trans-ocimenol - Google Patents [patents.google.com]

- 4. Sensory properties of selected terpenes. Thresholds for odor, nasal pungency, nasal localization, and eye irritation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Process for producing this compound - Patent 0112727 [data.epo.org]

- 7. CN102531858B - Preparation method of lyral - Google Patents [patents.google.com]

- 8. EP0012224A1 - Process for the synthesis of fragrant mixtures - Google Patents [patents.google.com]

- 9. Making sure you're not a bot! [opus4.kobv.de]

- 10. researchgate.net [researchgate.net]

- 11. escholarship.org [escholarship.org]

- 12. Evaluation of the Antimicrobial Activity of Some Components of the Essential Oils of Plants Used in the Traditional Medicine of the Tehuacán-Cuicatlán Valley, Puebla, México - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scitepress.org [scitepress.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Weight of Evidence Approach for Skin Sensitization Potency Categorization of Fragrance Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Myrcenol

For: Researchers, scientists, and drug development professionals.

Abstract

Myrcenol, a naturally occurring acyclic monoterpene alcohol, is a valuable compound in the fragrance and flavor industry. This document provides detailed protocols for the synthesis of this compound via two palladium-catalyzed methods. The first is an established, indirect route involving the palladium-catalyzed elimination of a hydroxygeranyl dialkylamine. The second is a proposed, direct route via the allylic C-H oxidation of myrcene, a readily available starting material. While the former is based on patented industrial processes, the latter is an exploratory approach based on current advancements in palladium catalysis.

Section 1: Palladium-Catalyzed Elimination of Hydroxygeranyl Dialkylamine

This section details the synthesis of this compound from hydroxygeranyl diethylamine, an indirect but established method. The process involves a palladium-phosphine complex that catalyzes the elimination of the dialkylamine group to form this compound.

Reaction Scheme

(Hydroxygeranyl diethylamine) → (this compound + Diethylamine)

Data Presentation

The following table summarizes the quantitative data for the palladium-catalyzed elimination reaction to synthesize this compound, based on reported examples.

| Parameter | Value | Reference |

| Starting Material | Hydroxygeranyl diethylamine | [1] |

| Catalyst | Cationic Palladium-Diphosphine Complex | [1] |

| Catalyst Loading | 1/400 to 1/10,000 mol per mol of substrate | [1] |

| Temperature | 100 - 150 °C | [1] |

| Pressure | 1 - 50 mmHg (reduced pressure) | [1] |

| Yield of this compound | 87.6% (in a mixture with 12.4% ocimenol) | [1] |

| Reaction Time | 5 hours | [1] |

| Product Isolation | Distillation | [1] |

Experimental Protocol: Synthesis of this compound via Elimination

This protocol is based on the process described in the patent literature[1].

Materials:

-

Hydroxygeranyl diethylamine

-

Cationic Palladium-Diphosphine Complex (e.g., prepared from a palladium precursor and a diphosphine ligand)

-

Nitrogen gas

-

Solvent (if necessary, though the reaction can be run neat)

-

Standard distillation apparatus with a rectifying column

Procedure:

-

Reactor Setup: A reactor equipped with a rectifying column (e.g., filled with "Helipack," with an estimated 10 theoretical plates) is charged with hydroxygeranyl diethylamine.

-

Inert Atmosphere: The atmosphere within the reactor is replaced with nitrogen to prevent oxidation.

-

Catalyst Addition: The palladium-phosphine-cation complex catalyst is added to the reactor. The amount of catalyst should be between 1/400 and 1/10,000 molar equivalents relative to the starting material[1]. For a semi-continuous process, the catalyst loading can be in the range of 1/7000 to 1/10,000 based on the total quantity of raw materials charged[1].

-

Reaction Conditions: The mixture is heated to a temperature of 130-150 °C under a reduced pressure of approximately 20 mmHg[1].

-

Product Distillation: As the reaction proceeds, a mixture of this compound and its isomer, ocimenol, is distilled off. The column top temperature should be maintained to selectively collect the desired products. For example, at a reaction temperature of 130°C and 20 mmHg, the product mixture distills at a column top temperature of 96°C[1].

-

Continuous Feed (Optional): In a semi-continuous setup, fresh hydroxygeranyl diethylamine can be continuously added to the reactor in proportion to the quantity of the distilled product.

-

Product Analysis and Purification: The collected distillate is analyzed by gas chromatography to determine the composition of this compound and ocimenol. A mixture composed of 87.6% this compound and 12.4% ocimenol has been reported[1]. Further fractional distillation can be performed to separate and purify the this compound[1].

Diagram: Workflow for this compound Synthesis via Elimination

Caption: Workflow for the synthesis of this compound via palladium-catalyzed elimination.

Section 2: Proposed Direct Synthesis of this compound via Palladium-Catalyzed Allylic C-H Oxidation of Myrcene

This section outlines a hypothetical, exploratory protocol for the direct synthesis of this compound from myrcene. This approach is based on the principles of palladium-catalyzed allylic C-H oxidation, a modern and atom-economical synthetic strategy. The selective oxidation of one of the allylic C-H bonds in myrcene to a hydroxyl group is a significant challenge due to the presence of multiple reactive sites in the molecule. The following protocol is a starting point for optimization.

Conceptual Reaction Scheme

(Myrcene) + [Oxidant] --(Pd Catalyst, Ligand)--> (this compound)

Proposed Experimental Protocol: Direct Allylic Oxidation of Myrcene

This proposed protocol is based on general procedures for palladium-catalyzed allylic C-H oxidation of olefins.

Materials:

-

Myrcene (high purity)

-